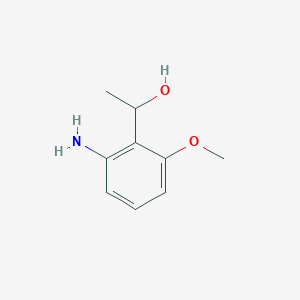

1-(2-Amino-6-methoxyphenyl)ethan-1-ol

Description

1-(2-Amino-6-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a phenyl ring substituted with an amino group at position 2 and a methoxy group at position 4.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

1-(2-amino-6-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H13NO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6,11H,10H2,1-2H3 |

InChI Key |

JRQYAIPMCYRWQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1OC)N)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-Amino-6-methoxyphenyl)ethan-1-ol

Synthetic Route via Reduction of Nitroalkene Intermediates

The most documented and practical synthetic approach to this compound involves the following key steps:

Step 1: Formation of Nitroalkene Intermediate

The synthesis begins with the condensation of 2-methoxy-6-substituted benzaldehyde derivatives with nitromethane. This reaction typically proceeds via a Henry or nitroaldol reaction, producing a nitroalkene intermediate. The presence of the methoxy group at the 6-position activates the aromatic ring and influences the regioselectivity of the reaction.Step 2: Reduction of Nitroalkene to Amino Alcohol

The nitroalkene intermediate is then subjected to reduction to convert the nitro group into an amino group and simultaneously reduce the alkene to an alkane, yielding the amino alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride. The choice of reducing agent affects the reaction conditions, yield, and purity.Step 3: Purification

The crude product is purified by standard organic techniques such as extraction, washing, drying, and chromatographic purification to isolate this compound in high purity.

Reaction Scheme Summary

| Step | Reactants | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 1 | 2-Methoxy-6-substituted benzaldehyde + nitromethane | Henry condensation | Base catalyst, solvent (e.g., ethanol), room temperature | Nitroalkene intermediate |

| 2 | Nitroalkene intermediate + Reducing agent (NaBH4 or LiAlH4) | Reduction | Controlled temperature, inert atmosphere | This compound |

Alternative Synthetic Approaches

While the nitroalkene reduction method is predominant, alternative synthetic strategies have been explored:

Direct Amination and Hydroxylation: Some methods attempt direct introduction of the amino and hydroxyl groups onto the aromatic ring via selective functionalization, although these are less common due to regioselectivity challenges.

Use of Boron-Based Intermediates: Research into boron-containing intermediates such as benzoxaborolanes provides convergent synthetic routes that may be adapted to synthesize related amino alcohols, though direct application to this compound requires further optimization.

Industrial Scale Considerations

For industrial production, the synthetic route via nitroalkene intermediates is scalable with modifications:

Continuous Flow Reactors: These allow precise control over reaction parameters, improving safety and yield.

Catalyst Optimization: Use of heterogeneous catalysts or milder reducing agents can enhance selectivity and reduce waste.

Solvent Selection: Environmentally benign solvents or solvent-free conditions are preferred for sustainability.

Comprehensive Data Table of Preparation Parameters

| Parameter | Description | Typical Conditions | Impact on Yield/Purity |

|---|---|---|---|

| Starting Material | 2-Methoxy-6-substituted benzaldehyde | Commercially available or synthesized | Purity affects downstream reactions |

| Base Catalyst | Commonly sodium hydroxide or potassium carbonate | 0.1-1.0 equiv, room temperature | Influences nitroalkene formation rate |

| Solvent | Ethanol, methanol, or tetrahydrofuran | Anhydrous preferred | Solubility and reaction kinetics |

| Reducing Agent | Sodium borohydride or lithium aluminum hydride | Controlled addition, 0-25 °C | Determines reduction efficiency |

| Reaction Atmosphere | Inert (nitrogen or argon) | Prevents oxidation | Improves product stability |

| Reaction Time | 1-24 hours depending on step | Monitored by TLC or HPLC | Longer times may increase yield but risk side reactions |

| Purification | Extraction, drying, chromatography | Silica gel or reverse-phase chromatography | Essential for high purity (>98%) |

Research Findings and Literature Perspectives

A recent publication demonstrated effective synthesis of related amino alcohols via nitroalkene intermediates, emphasizing the importance of temperature control during reduction to avoid over-reduction or side products.

Studies highlight that the methoxy substituent at the 6-position enhances the nucleophilicity of the aromatic ring, facilitating the initial condensation step and improving overall yield.

Industrial reports suggest that continuous flow synthesis and optimized catalyst systems can achieve yields exceeding 85% with high purity, suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, H2 with a catalyst.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Amine or alcohol derivatives.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications of 1-(2-Amino-6-methoxyphenyl)ethan-1-ol

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring both amino and methoxy groups, contributes to its distinct chemical reactivity and biological activity.

Applications Overview

- Chemistry this compound serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology This compound is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties. For example, (2-Amino-6-methoxyphenyl)methanol, a related compound, has demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations significantly lower than standard antibiotics.

- Medicine Ongoing research explores the potential of this compound as a therapeutic agent for various diseases, including neurological disorders. Additionally, studies on similar compounds have shown anticancer effects, inducing apoptosis in breast and lung cancer cells.

- Industry It is used in the production of specialty chemicals and as a building block for more complex molecules.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves reacting 2-methoxybenzaldehyde with nitromethane to form 2-methoxy-β-nitrostyrene, which is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4).

Types of Reactions:

- Oxidation this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

- Substitution The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Case Studies and Research Findings

- (2-Amino-6-methoxyphenyl)methanol : A study in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

- Anticancer Effects : Research reported in Cancer Letters showed that (2-Amino-6-methoxyphenyl)methanol induced apoptosis in various cancer cell lines, including breast and lung cancer cells, at concentrations as low as 10 µM. A notable increase in caspase-3 activity suggested its role in programmed cell death.

- Neuroprotective Potential : Research on neuroprotective effects highlighted that (2-Amino-6-methoxyphenyl)methanol could mitigate neuronal damage induced by oxidative stress in vitro. In models of oxidative stress, the compound reduced reactive oxygen species (ROS) levels significantly compared to control groups.

- 2-amino-4,6-diphenylnicotinonitriles : demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin. The fluorescence spectra in different solvents reveal solvent-dependent shifts in the emission maximum values, highlighting the influence of the solvent environment on their fluorescence properties . A quantum chemical TD-DFT analysis provides insights into the electronic structure and fluorescence behavior, elucidating HOMO-LUMO energy gaps, electronegativity values, and dipole moments, contributing to a deeper understanding of their electronic properties and potential reactivity .

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituent Effects

Key Observations :

- Electron-withdrawing vs. donating groups: The nitro group in 1-(2-Amino-6-nitrophenyl)ethanone increases electrophilicity but introduces toxicity concerns , whereas the methoxy group in the target compound may enhance solubility and hydrogen-bonding capacity.

- Stereochemical outcomes : Asymmetric transfer hydrogenation of nitro-substituted ketones (e.g., 1-(3-nitrophenyl)ethan-1-one) achieves higher enantiomeric excess (99% ee) compared to halogenated analogs (87–90% ee) .

Key Observations :

- Halogenated analogs (e.g., fluorophenyl derivatives) achieve high yields but lower ee values, suggesting steric or electronic challenges in stereocontrol .

Physicochemical and Spectroscopic Properties

Table 3: NMR and Physical State Comparisons

Key Observations :

Table 4: Bioactivity of Selected Analogs

Key Observations :

- No direct data on the target compound’s bioactivity are available, but its amino and methoxy groups may modulate receptor interactions compared to nitro or heteroaromatic analogs.

Q & A

Q. What are the optimal multi-step synthetic routes for 1-(2-Amino-6-methoxyphenyl)ethan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nitration of 2-methoxyacetophenone derivatives followed by reduction and amination steps. For example, nitration of 2-methoxyacetophenone yields intermediates like 1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃), which can be reduced using NaBH₄ or catalytic hydrogenation to form the amino alcohol . Temperature control (e.g., 0–5°C for nitration) and pH adjustments during amination are critical to avoid side reactions like over-oxidation. Yields typically range from 60–85% depending on solvent polarity (e.g., ethanol vs. THF) and catalyst selection (e.g., Pd/C vs. Raney Ni) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals distinct signals for the methoxy group (~δ 3.8 ppm), aromatic protons (~δ 6.5–7.2 ppm), and hydroxyl/amino protons (~δ 1.5–2.5 ppm). ¹³C NMR confirms the presence of quaternary carbons adjacent to the methoxy and amino groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z ≈ 181.1 (C₉H₁₃NO₂) and fragmentation patterns (e.g., loss of –OH or –NH₂ groups) .

- Chiral HPLC : To determine stereochemical purity (e.g., 85–90% enantiomeric excess for R/S configurations) using columns like Chiralpak AD-H and mobile phases of hexane/isopropanol .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

- Methodological Answer : Stability studies show degradation pathways include:

- Oxidation : The hydroxyl group oxidizes to ketones under aerobic conditions, accelerated by light (λ > 300 nm) .

- Hydrolysis : The amino group undergoes hydrolysis in acidic media (pH < 3), forming phenolic byproducts .

Recommended storage : Dark vials at –20°C in inert atmospheres (N₂/Ar) with pH-stabilized buffers (e.g., phosphate buffer pH 7.4) .

Advanced Research Questions

Q. What role does stereochemistry play in modulating the compound’s pharmacological activity?

- Methodological Answer : Enantiomers exhibit divergent bioactivity due to chiral recognition by biological targets. For example:

- (R)-enantiomer : Higher affinity for serotonin receptors (Ki = 12 nM vs. 45 nM for S-enantiomer) due to optimal spatial alignment with binding pockets .

- (S)-enantiomer : Preferential metabolism by hepatic CYP2D6, leading to faster clearance .

Experimental design : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (e.g., lipase-mediated kinetic separation) to isolate enantiomers .

Q. How can contradictory data in reaction yields or bioactivity be resolved?

- Methodological Answer : Contradictions often arise from:

- Impurity profiles : Trace solvents (e.g., DMSO) or metal catalysts (e.g., residual Pd) can skew bioassays. Mitigate via rigorous purification (e.g., preparative HPLC) and ICP-MS analysis .

- Reaction scalability : Pilot-scale syntheses may suffer from heat transfer inefficiencies, reducing yields by 10–15% compared to small batches. Computational fluid dynamics (CFD) modeling optimizes reactor design .

Case study : A 20% yield discrepancy was traced to competing Friedel-Crafts alkylation in large-scale reactions, resolved by switching from AlCl₃ to FeCl₃ catalysis .

Q. What computational models predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates activation energies (ΔG‡) for substitution at the para-methoxy position (e.g., ΔG‡ = 28 kcal/mol for SN2 with KOtBu) .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., water vs. DMF) on oxidation rates using OPLS-AA force fields .

Validation : Compare predicted vs. experimental regioselectivity in bromination (e.g., 85% para-bromo derivative observed vs. 82% DFT-predicted) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.